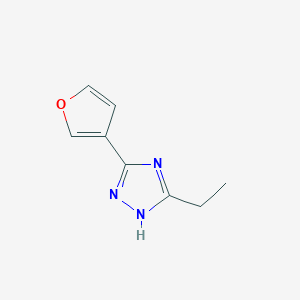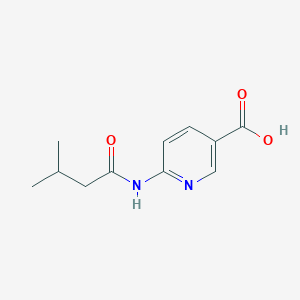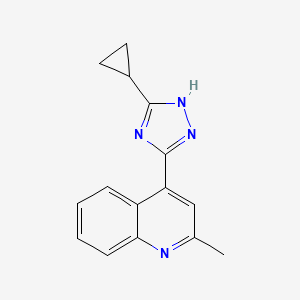
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes in the body. In
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine involves the inhibition of specific enzymes and proteins in the body. This compound has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in gene expression and cell growth. Inhibition of HDAC can lead to the activation of tumor suppressor genes and the inhibition of cancer cell growth. This compound has also been found to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been found to have various biochemical and physiological effects in the body. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells. It can also reduce inflammation in the brain and improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine in lab experiments is its specificity for HDAC and CK2 inhibition. This compound has been found to have minimal off-target effects, which can reduce the risk of unwanted side effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine. One area of research could focus on the development of more efficient synthesis methods to produce higher yields of the compound. Another area of research could focus on the optimization of the compound for specific therapeutic applications, such as cancer treatment or neurological disorders. Additionally, further studies could explore the potential of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Synthesis Methods
The synthesis of 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been achieved using various methods. One such method involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with 4-bromo pyridine in the presence of a palladium catalyst. Another method involves the reaction of 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid with 4-chloro pyridine in the presence of a copper catalyst. These methods have been optimized to produce high yields of the compound.
Scientific Research Applications
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a potential treatment for cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. Other areas of research have focused on its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can improve cognitive function and reduce inflammation in the brain.
properties
IUPAC Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h3-7H,1-2H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JISOGPUDSSIQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Methylamino)-1-oxopropan-2-yl] 2-amino-6-methylbenzoate](/img/structure/B7587588.png)

![4-[(2-Methoxyacetyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7587598.png)
![2-imidazol-1-yl-N-[(3-propan-2-yloxyphenyl)methyl]ethanamine](/img/structure/B7587600.png)

![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)





![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)

